molecular formula C12H8Cl2OS B165687 4-Chlorophenyl sulfoxide CAS No. 3085-42-5

4-Chlorophenyl sulfoxide

Cat. No. B165687
Key on ui cas rn: 3085-42-5
M. Wt: 271.2 g/mol
InChI Key: KJGYFISADIZFEL-UHFFFAOYSA-N
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Patent
US08110337B2

Procedure details

Under a nitrogen atmosphere, 16.3 g (0.06 mol) of di(4-chlorophenyl)sulfoxide was dissolved in 250 ml dichloremethane. Into the resulting solution kept at 0 to 5° C., 10.8 g (0.10 mol) of trimethylchlorosilane was added dropwise; the mixture was stirred at 0° C. for 30 min. Thereafter, 200 g of a tetrahydrofuran (THF) solution of the Grignard reagent prepared by the usual process with 4-bromochlorobenzene (0.18 mol) was added dropwise over the period of 30 min into the reaction vessel cooled with 0 to 10° C. ice water. After agitated for one hr at 0° C., followed by another hr agitation at room temperature, the reaction solution was slowly poured into an aqueous solution containing 250 ml of an aqueous 12% hydrogen bromide solution and ice, then extracted with 250 ml dichloromethane. The extract was dried with sodium sulfate.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.18 mol
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=O)=[CH:4][CH:3]=1.C[Si](C)(C)Cl.[Br:22][C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=1.Br>O1CCCC1>[Br-:22].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S+:8]([C:23]2[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=2)[C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Five
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.18 mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
Quantity
200 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0 to 5° C.
ADDITION
Type
ADDITION
Details
was added dropwise over the period of 30 min into the reaction vessel
Duration
30 min
STIRRING
Type
STIRRING
Details
After agitated for one hr at 0° C.
Duration
1 h
WAIT
Type
WAIT
Details
followed by another hr
ADDITION
Type
ADDITION
Details
agitation at room temperature, the reaction solution was slowly poured into an aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 250 ml dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with sodium sulfate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[Br-].ClC1=CC=C(C=C1)[S+](C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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